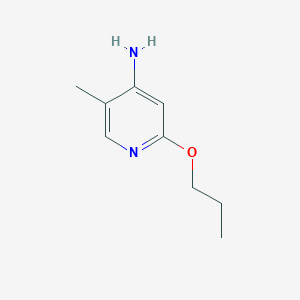
5-Methyl-2-propoxypyridin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-2-propoxypyridin-4-amine: is a heterocyclic organic compound that belongs to the pyridine family This compound is characterized by a pyridine ring substituted with a methyl group at the 5-position, a propoxy group at the 2-position, and an amine group at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-propoxypyridin-4-amine typically involves multi-step organic reactions. One common method includes the reaction of 2-chloro-5-methyl-4-pyridinamine with potassium hydroxide (KOH) in methanol under pressure . Another approach involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as yield, cost, and environmental impact. The Suzuki–Miyaura coupling is particularly favored in industrial settings due to its efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
5-Methyl-2-propoxypyridin-4-amine can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Catalysts such as palladium (Pd) and reagents like boronic acids are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction may produce amine derivatives.
Aplicaciones Científicas De Investigación
5-Methyl-2-propoxypyridin-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of pharmaceuticals and agrochemicals
Mecanismo De Acción
The mechanism of action of 5-Methyl-2-propoxypyridin-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-2-methylpyridin-3-amine: This compound is structurally similar but contains a bromine atom instead of a propoxy group.
4-Amino-5-methyl-2(1H)-pyridone: This compound has a similar pyridine ring structure but differs in the functional groups attached.
Uniqueness
5-Methyl-2-propoxypyridin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methyl group, propoxy group, and amine group on the pyridine ring makes it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C9H14N2O |
|---|---|
Peso molecular |
166.22 g/mol |
Nombre IUPAC |
5-methyl-2-propoxypyridin-4-amine |
InChI |
InChI=1S/C9H14N2O/c1-3-4-12-9-5-8(10)7(2)6-11-9/h5-6H,3-4H2,1-2H3,(H2,10,11) |
Clave InChI |
MISYQXJCANAHHE-UHFFFAOYSA-N |
SMILES canónico |
CCCOC1=NC=C(C(=C1)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{[1-(5-Methylfuran-2-yl)ethyl]amino}propan-1-ol](/img/structure/B13317453.png)
![1-Azaspiro[5.5]undec-3-ene](/img/structure/B13317454.png)
![2-(2-Methoxyacetyl)spiro[4.4]nonan-1-one](/img/structure/B13317457.png)
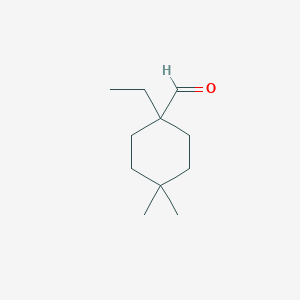


![1-[2-(Methylsulfanyl)phenyl]propan-2-amine](/img/structure/B13317490.png)
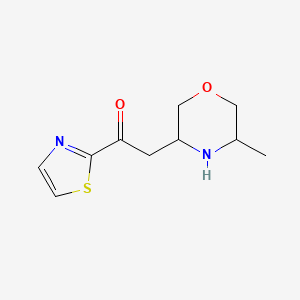
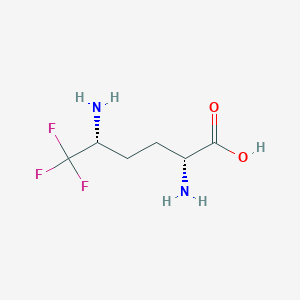
![2-[5-Amino-3-(1,3-thiazol-5-yl)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B13317505.png)
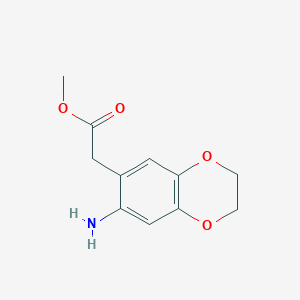
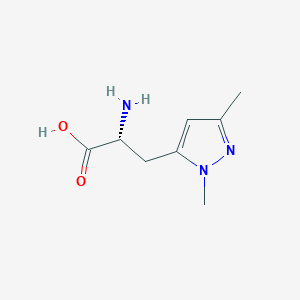
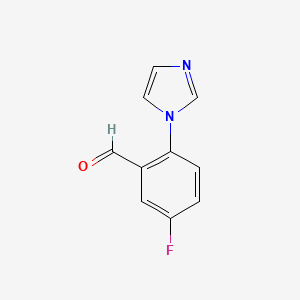
![4-{1H-Pyrrolo[2,3-B]pyridin-4-YL}-1,2,3,6-tetrahydropyridine](/img/structure/B13317528.png)
